molecular formula C24H22F2N6O2 B2477276 1,7-Bis[(4-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898449-04-2

1,7-Bis[(4-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2477276
CAS RN: 898449-04-2
M. Wt: 464.477
InChI Key: OEHDXWQGJXUDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Bis[(4-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C24H22F2N6O2 and its molecular weight is 464.477. The purity is usually 95%.
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Scientific Research Applications

Synthesis and CDK2 Inhibition

A novel fluorinated compound was synthesized from the interaction between specific triazine and diamine compounds, followed by a ring closure reaction. This compound, along with others, demonstrated potential activity against Cyclin-dependent kinase 2 (CDK2), an enzyme important in cell cycle regulation, showing promise as tumor cell inhibitors with IC50 values comparable to standard inhibitors (Bawazir & -Rahman, 2020).

Serotonin Antagonist Activity

Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with specific substituents have been prepared and tested for their activity as antagonists of the 5-HT2 receptor, which is implicated in various neurological and psychiatric conditions. One of the synthesized compounds exhibited significant 5-HT2 antagonist activity, surpassing known antagonists, without showing alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Antitumor Activity and Vascular Relaxing Effect

Novel heterocycles including purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines were synthesized and examined for their biological activities. One compound showed activity against P 388 leukemia, although no significant vascular relaxing effects were observed in the tested triazino purines (Ueda et al., 1987).

Supramolecular Poly(ether ketone)s

The study explored the synthesis of 2,4-diamino-1,3,5-triazine telechelic poly(ether ketone)s and their interaction to form supramolecular polymers via hydrogen bonding, reminiscent of DNA's triple hydrogen bonding. This research highlights the potential of incorporating triazine units into polymeric materials for enhanced properties (Kunz et al., 2004).

Antiviral Activity of Imidazo[1,2-a]-s-triazine Nucleosides

A new class of purine analogues, including 2-aminoimidazo[1,2-a]-s-triazin-4-one and its derivatives, were synthesized and evaluated for antiviral activity against herpes, rhino, and parainfluenza viruses. These compounds, particularly the guanosine analogue, showed moderate activity against rhinovirus at non-toxic levels (Kim et al., 1978).

properties

IUPAC Name

1,7-bis[(4-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N6O2/c1-14-15(2)32-20-21(27-23(32)31(28-14)13-17-6-10-19(26)11-7-17)29(3)24(34)30(22(20)33)12-16-4-8-18(25)9-5-16/h4-11,15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHDXWQGJXUDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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